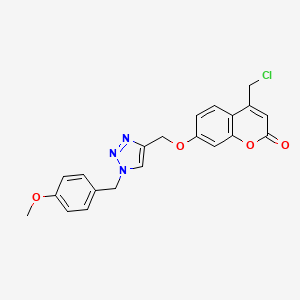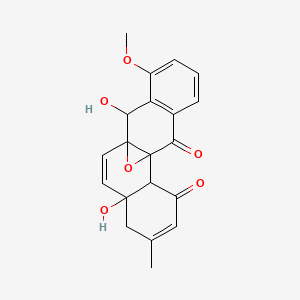
Saccharothrixin F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Saccharothrixin F is a highly oxygenated aromatic polyketide derived from the rare marine actinomycete Saccharothrix species. This compound exhibits significant antibacterial and anti-inflammatory properties, making it a subject of interest in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Saccharothrixin F is typically synthesized through genome-guided discovery and biosynthetic gene cluster analysis. The process involves the identification of a type II polyketide synthase biosynthetic gene cluster, which encodes several distinct subclasses of oxidoreductases. These enzymes facilitate the production of novel polycyclic aromatic polyketides with unusual redox modifications .
Industrial Production Methods
Industrial production of this compound involves the cultivation of Saccharothrix species under controlled conditions. The “one strain-many compounds” strategy and comparative metabolite analysis are employed to optimize the yield of this compound and its derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
Saccharothrixin F undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple functional groups in its structure, such as ketones, aldehydes, and acids .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with enhanced antibacterial and anti-inflammatory activities. These derivatives are often characterized by their unique structural modifications and increased biological activity .
Applications De Recherche Scientifique
Saccharothrixin F has a wide range of scientific research applications, including:
Mécanisme D'action
Saccharothrixin F exerts its effects through multiple mechanisms. Its antibacterial activity is primarily due to its ability to inhibit the growth of Helicobacter pylori by disrupting the bacterial cell wall synthesis. The anti-inflammatory activity is attributed to its inhibition of nitric oxide production, which plays a crucial role in the inflammatory response .
Comparaison Avec Des Composés Similaires
Saccharothrixin F is part of a family of highly oxygenated aromatic polyketides, including Saccharothrixin D, Saccharothrixin E, Saccharothrixin G, Saccharothrixin H, Saccharothrixin I, Saccharothrixin J, Saccharothrixin K, Saccharothrixin L, and Saccharothrixin M . Compared to these similar compounds, this compound stands out due to its unique structural modifications and enhanced biological activities .
Propriétés
Formule moléculaire |
C20H18O6 |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
7,11-dihydroxy-13-methoxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,8,12(17),13,15-pentaene-3,18-dione |
InChI |
InChI=1S/C20H18O6/c1-10-8-12(21)15-18(24,9-10)6-7-19-17(23)14-11(4-3-5-13(14)25-2)16(22)20(15,19)26-19/h3-8,15,17,23-24H,9H2,1-2H3 |
Clé InChI |
UPTNLDWIFSYHRW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C2C(C1)(C=CC34C2(O3)C(=O)C5=C(C4O)C(=CC=C5)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-(3,4-dihydroxyphenyl)-1-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)prop-2-en-1-one](/img/structure/B12412180.png)
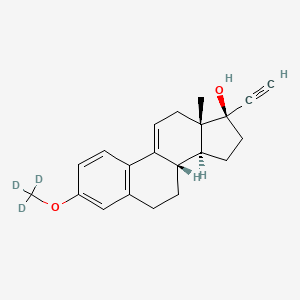
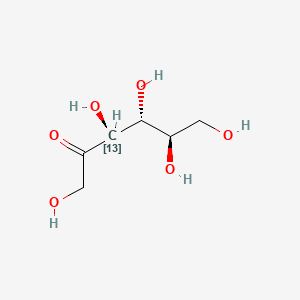
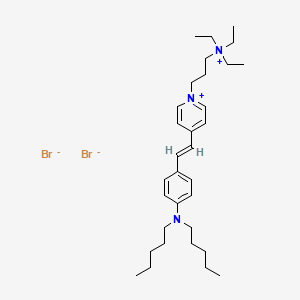
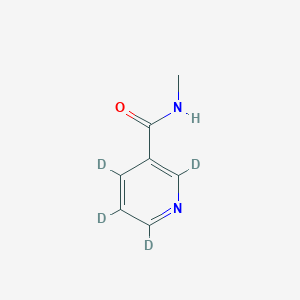






![6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6](/img/structure/B12412242.png)

